An In-depth Technical Guide to Tacrolimus-13C,d2: Chemical Structure and Properties
An In-depth Technical Guide to Tacrolimus-13C,d2: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Tacrolimus-13C,d2. It is intended for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard in quantitative analyses.
Chemical Structure and Identification
Tacrolimus-13C,d2 is a stable isotope-labeled version of the potent immunosuppressant drug, Tacrolimus (also known as FK-506). The isotopic labels, one carbon-13 atom and two deuterium atoms, are strategically incorporated into the molecule to provide a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical and physical behavior.
Chemical Structure:
The precise location of the isotopic labels can vary depending on the synthetic route. A common commercially available form is Tacrolimus-allyl-13C,d2. The structure of Tacrolimus is a complex macrolide lactone.
Molecular Details:
| Identifier | Value | Source |
| Chemical Name | Tacrolimus-13C,d2 | [1][2][3] |
| Synonyms | FK-506-13C,d2, Fujimycin-13C,d2 | [1][2] |
| CAS Number | 1356841-89-8 | |
| Molecular Formula | C₄₃¹³CH₆₇D₂NO₁₂ | |
| Molecular Weight | Approximately 807.02 g/mol |
Physicochemical Properties
The physicochemical properties of Tacrolimus-13C,d2 are expected to be nearly identical to those of unlabeled Tacrolimus due to the nature of stable isotope substitution.
| Property | Value | Source |
| Appearance | White to off-white or pale yellow solid/powder/crystals | |
| Melting Point | 125-129 °C | |
| Boiling Point | 871.7 °C at 760 mmHg | |
| Solubility | Insoluble in water; freely soluble in ethanol and DMF; very soluble in methanol and chloroform. | |
| Storage | Store at -20°C |
Mechanism of Action and Signaling Pathway
The immunosuppressive activity of Tacrolimus, and by extension Tacrolimus-13C,d2, is mediated through the inhibition of the calcineurin signaling pathway in T-lymphocytes. This ultimately leads to a reduction in the production of interleukin-2 (IL-2) and other cytokines that are crucial for T-cell proliferation and activation.
The key steps in the mechanism of action are as follows:
-
Binding to FKBP-12: Tacrolimus enters the T-cell and binds to the intracellular protein FKBP-12 (FK506-binding protein 12).
-
Inhibition of Calcineurin: The Tacrolimus-FKBP-12 complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.
-
NFAT Dephosphorylation Blockade: This inhibition prevents calcineurin from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).
-
Inhibition of Gene Transcription: As NFAT remains phosphorylated, its translocation into the nucleus is blocked. This prevents the activation of genes responsible for the transcription of IL-2 and other pro-inflammatory cytokines.
Tacrolimus Signaling Pathway
Caption: Mechanism of Tacrolimus-mediated immunosuppression.
Experimental Protocols
General Principles of Synthesis and Purification
A detailed, step-by-step synthesis protocol for Tacrolimus-13C,d2 is not publicly available and is considered proprietary information by manufacturers. However, the general principles for the synthesis of such a complex, isotopically labeled natural product would involve one of the following strategies:
-
Semi-synthesis from a Labeled Precursor: This approach would involve feeding a culture of the Tacrolimus-producing microorganism, Streptomyces tsukubaensis, with a simple, isotopically labeled precursor molecule (e.g., ¹³C-labeled propionate or acetate, and a deuterated nutrient source). The microorganism would then incorporate these labeled building blocks into the final Tacrolimus molecule during its natural biosynthetic process.
-
Total Synthesis with Labeled Reagents: A more complex and costly approach is the total chemical synthesis of the Tacrolimus molecule, where one or more of the chemical reagents used in the multi-step synthesis are isotopically labeled. This allows for precise control over the location of the isotopic labels.
Purification of the resulting Tacrolimus-13C,d2 would involve standard chromatographic techniques used for the purification of natural products, such as:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are effective methods for purifying Tacrolimus from fermentation broths or synthetic reaction mixtures.
-
Column Chromatography: Using silica gel or other stationary phases to separate the desired compound from impurities.
Quantification of Tacrolimus in Whole Blood using LC-MS/MS with Tacrolimus-13C,d2 Internal Standard
The primary application of Tacrolimus-13C,d2 is as an internal standard for the accurate quantification of Tacrolimus in biological matrices, most commonly whole blood, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol.
4.2.1. Materials and Reagents
-
Tacrolimus analytical standard
-
Tacrolimus-13C,d2 internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Zinc sulfate solution (e.g., 0.1 M)
-
Deionized water
-
Whole blood samples (calibrators, quality controls, and unknown patient samples)
4.2.2. Sample Preparation
-
Aliquoting: To a 100 µL aliquot of whole blood, add a known concentration of Tacrolimus-13C,d2 internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent, such as a solution of acetonitrile or methanol containing zinc sulfate. This step serves to lyse the red blood cells and precipitate proteins, releasing the drug into the supernatant.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete mixing and precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Experimental Workflow for Tacrolimus Quantification
Caption: Workflow for Tacrolimus quantification in blood.
4.2.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.8 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50 °C) for reproducible retention times.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Tacrolimus: The precursor ion (e.g., [M+NH₄]⁺ or [M+Na]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A common transition is m/z 821.5 → 768.4.
-
Tacrolimus-13C,d2: The corresponding precursor and product ions with the mass shift due to the isotopic labels are monitored (e.g., m/z 824.6 → 771.5).
-
-
4.2.4. Data Analysis
The concentration of Tacrolimus in the unknown samples is determined by calculating the ratio of the peak area of the analyte (Tacrolimus) to the peak area of the internal standard (Tacrolimus-13C,d2). This ratio is then compared to a calibration curve generated from samples with known concentrations of Tacrolimus.
Spectroscopic Data
Detailed NMR and mass spectra for Tacrolimus-13C,d2 are typically provided by the manufacturer in the certificate of analysis. As a reference, the mass spectral data for unlabeled Tacrolimus is provided below. The mass spectrum of Tacrolimus-13C,d2 will show a corresponding mass shift for the molecular ion and any fragments containing the isotopic labels.
Mass Spectrometry (MS/MS) Fragmentation of Tacrolimus:
| Precursor Ion (m/z) | Product Ions (m/z) |
| 821.5 ([M+NH₄]⁺) | 768.4, 566.4, 167.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR spectra of Tacrolimus are complex due to the large number of protons and carbons in the molecule. The spectra of Tacrolimus-13C,d2 would be very similar to that of the unlabeled compound, with the key difference being the presence of a signal corresponding to the ¹³C-labeled carbon and potential changes in the signals of the deuterated positions in the ¹H NMR spectrum.
Conclusion
Tacrolimus-13C,d2 is an indispensable tool for the accurate and precise quantification of Tacrolimus in clinical and research settings. Its chemical and physical properties closely mimic those of the unlabeled drug, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The well-understood mechanism of action of Tacrolimus provides a basis for its therapeutic use and for further research into its pharmacological effects. While detailed synthesis protocols are proprietary, the general principles of isotopic labeling and the established analytical protocols for its use enable its effective application in therapeutic drug monitoring and pharmacokinetic studies.
